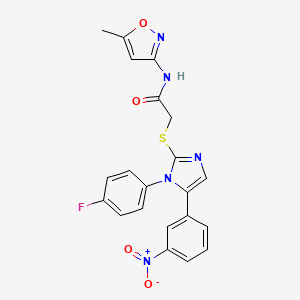

2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

CAS No.: 1235664-96-6

Cat. No.: VC4181690

Molecular Formula: C21H16FN5O4S

Molecular Weight: 453.45

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1235664-96-6 |

|---|---|

| Molecular Formula | C21H16FN5O4S |

| Molecular Weight | 453.45 |

| IUPAC Name | 2-[1-(4-fluorophenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |

| Standard InChI | InChI=1S/C21H16FN5O4S/c1-13-9-19(25-31-13)24-20(28)12-32-21-23-11-18(14-3-2-4-17(10-14)27(29)30)26(21)16-7-5-15(22)6-8-16/h2-11H,12H2,1H3,(H,24,25,28) |

| Standard InChI Key | XTCDBOFFUNKHJZ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)F)C4=CC(=CC=C4)[N+](=O)[O-] |

Introduction

2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic molecule that belongs to a class of compounds known for their diverse biological activities. This compound integrates imidazole and isoxazole rings, which are significant in pharmaceutical chemistry due to their ability to interact with various biological targets. The presence of a fluorine atom and a nitro group in its structure contributes to its unique chemical properties and potential biological activities.

Key Molecular Data:

| Property | Description |

|---|---|

| Molecular Formula | Not explicitly mentioned in available sources |

| Molecular Weight | Approximately 372.4 g/mol for similar compounds (e.g., 2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide) |

| CAS Number | Not specified for this exact compound, but similar compounds have documented CAS numbers (e.g., 1235174-92-1) |

Synthesis and Characterization

The synthesis of 2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide typically involves several key steps:

-

Formation of the Imidazole Core: This involves the reaction of appropriate precursors to form the imidazole ring.

-

Introduction of the Isoxazole Moiety: This step involves coupling the imidazole core with an isoxazole derivative.

-

Final Acetylation: The introduction of the acetamide group completes the synthesis.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly used to confirm the structure and purity of the compound.

Biological Activities and Potential Applications

Research indicates that compounds with similar structures can inhibit key enzymes involved in cancer cell proliferation or induce apoptosis in malignant cells. The fluorine atom and nitro group in the structure may enhance binding affinity and stabilize reactive intermediates, respectively.

Potential Therapeutic Applications:

-

Anticancer Research: The compound's ability to interact with biological targets makes it a candidate for anticancer therapies.

-

Antimicrobial Activities: Similar compounds have shown promise in inhibiting microbial growth.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume